molecular formula C9H4BrF3N2O B8393622 2(1H)-Quinoxalinone, 8-bromo-3-(trifluoromethyl)-

2(1H)-Quinoxalinone, 8-bromo-3-(trifluoromethyl)-

Cat. No. B8393622
M. Wt: 293.04 g/mol
InChI Key: APXLGJBJPFSNTE-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

A solution of 8-bromo-3-(trifluoromethyl)quinoxalin-2(1H)-one (432.0 mg, 1.474 mmol) in POCl3 (5.0 mL) was heated at reflux for 10 h then at 100° C. for 2.5 d, then at 140° C. for 10 h. Excess POCl3 was removed in vacuo, and the residue was taken up in DCM (60 mL) and transferred to an Erlenmeyer flask before saturated aq. NaHCO3 (40 mL) was added cautiously (over 5 min) with rapid stirring. The resulting biphasic mixture was stirred rapidly for 5 min (some gas evolution), and the organic layer was separated. The aq. layer was extracted with DCM (3×20 mL), and all organic layers were combined, dried over Na2SO4, filtered, and concentrated in vacuo to provide 5-bromo-3-chloro-2-(trifluoromethyl)quinoxaline (224c, 52%). MS (ESI, pos. ion) m/z: 310.9 (M+1).
Quantity
432 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=O)[C:8]([C:13]([F:16])([F:15])[F:14])=[N:7]2.O=P(Cl)(Cl)[Cl:19]>>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([Cl:19])[C:8]([C:13]([F:16])([F:15])[F:14])=[N:7]2

Inputs

Step One
Name
Quantity
432 mg
Type
reactant
Smiles
BrC=1C=CC=C2N=C(C(NC12)=O)C(F)(F)F
Name
Quantity
5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting biphasic mixture was stirred rapidly for 5 min (some gas evolution), and the organic layer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 h
Duration
10 h
WAIT
Type
WAIT
Details
at 140° C. for 10 h
Duration
10 h
CUSTOM
Type
CUSTOM
Details
Excess POCl3 was removed in vacuo
ADDITION
Type
ADDITION
Details
was added cautiously (over 5 min) with rapid stirring
Duration
5 min
CUSTOM
Type
CUSTOM
Details
was separated
EXTRACTION
Type
EXTRACTION
Details
The aq. layer was extracted with DCM (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 d
Name
Type
product
Smiles
BrC1=C2N=C(C(=NC2=CC=C1)C(F)(F)F)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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